

molecular structure and chemical properties of 1-Triacontanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

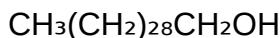
Compound Name: *1-Triacontanol*

Cat. No.: *B3423078*

[Get Quote](#)

1-Triacontanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals


Abstract

1-Triacontanol is a naturally occurring saturated long-chain fatty alcohol with significant biological activity, most notably as a potent plant growth regulator.^{[1][2]} This technical guide provides an in-depth overview of its molecular structure, chemical properties, and mechanism of action. Detailed experimental protocols for its analysis and synthesis are provided, along with a summary of its key quantitative data. Furthermore, this document elucidates the known signaling pathways influenced by **1-Triacontanol**, offering a valuable resource for researchers in agriculture, biochemistry, and drug development.

Molecular Structure and Identification

1-Triacontanol, also known as melissyl alcohol or myricyl alcohol, is a primary fatty alcohol with a 30-carbon chain.^[1] Its linear structure is fundamental to its physical and chemical properties and its biological activity.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	Triacontan-1-ol
CAS Number	593-50-0
Molecular Formula	C ₃₀ H ₆₂ O
Molecular Weight	438.81 g/mol [1] [3]
Synonyms	Melissyl alcohol, Myricyl alcohol, n-Triacontanol

Physicochemical Properties

1-Triacontanol is a white, waxy solid at room temperature.[\[4\]](#) Its long aliphatic chain renders it insoluble in water but soluble in various organic solvents.[\[4\]](#)

Property	Value	Source
Melting Point	87 °C (189 °F; 360 K)	[1]
Boiling Point	443.3 ± 8.0 °C at 760 mmHg	
Density	0.777 g/mL at 95 °C	[1]
Solubility	Insoluble in water. Soluble in chloroform, dichloromethane, and hot benzene. Sparingly soluble in cold ethanol.	[5]

Spectroscopic Data

The structural elucidation of **1-Triacontanol** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (CDCl_3 , 90 MHz): The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl protons, a broad singlet for the hydroxyl proton, a triplet for the methylene protons adjacent to the hydroxyl group, and a large singlet for the repeating methylene units of the long alkyl chain. Key shifts (ppm): ~ 0.88 (t, 3H, CH_3), ~ 1.25 (s, 56H, $-(\text{CH}_2)_{28}-$), ~ 3.64 (t, 2H, $-\text{CH}_2\text{OH}$), ~ 1.57 (m, 2H, $-\text{CH}_2\text{CH}_2\text{OH}$).^[3]
- ^{13}C NMR (CDCl_3 , 50.18 MHz): The carbon spectrum shows distinct signals for the terminal methyl carbon, the carbon bearing the hydroxyl group, and the numerous methylene carbons in the chain. Key shifts (ppm): ~ 14.1 (CH_3), ~ 22.7 , ~ 25.8 , ~ 29.4 , ~ 29.7 , ~ 31.9 , ~ 32.9 ($-(\text{CH}_2)_{28}-$), ~ 63.1 ($-\text{CH}_2\text{OH}$).^[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1-Triacontanol** typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (CH_2). For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to its trimethylsilyl (TMS) ether is common to increase volatility and improve fragmentation analysis.^{[6][7]}

Infrared (IR) Spectroscopy

The IR spectrum of **1-Triacontanol** displays characteristic absorptions for a long-chain alcohol.

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1}
- C-H stretch: Sharp peaks around 2850-2960 cm^{-1}
- C-O stretch: A peak in the range of 1050-1150 cm^{-1}

Chemical Properties and Synthesis

1-Triacontanol is stable under normal conditions. The primary alcohol group allows for typical alcohol reactions such as esterification.

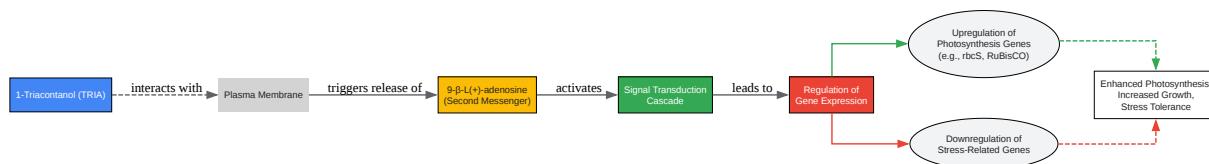
Chemical Synthesis

Several synthetic routes to **1-Triacontanol** have been developed. A common method involves the reduction of triacontanoic acid or its esters.

Example Synthesis Protocol: Reduction of Methyl Triacontanoate[5]

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
- Addition of Ester: Dissolve methyl triacontanoate in anhydrous THF and add it dropwise to the LAH suspension at 0 °C with stirring.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
- Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Workup: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude **1-Triacontanol** can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Biological Activity and Signaling Pathways


1-Triacontanol is a potent plant growth regulator that influences a wide range of physiological processes, leading to enhanced growth, yield, and stress tolerance.[1][2][8]

Mechanism of Action

The precise mechanism of action of **1-Triacontanol** is still under investigation, but it is known to rapidly elicit physiological responses. It is proposed to act as a signaling molecule that triggers a cascade of downstream events.[9]

Signaling Pathway

1-Triacontanol application leads to the rapid increase of a second messenger, identified as 9-β-L(+)-adenosine.[8][10] This secondary messenger is believed to initiate a signaling cascade that results in the upregulation of genes associated with photosynthesis and the downregulation of stress-related genes.[2][4]

[Click to download full resolution via product page](#)

Proposed signaling pathway of **1-Triacontanol** in plants.

Experimental Protocols

Quantification of **1-Triacontanol** in Plant Tissue by GC-MS

This protocol is adapted for the analysis of **1-Triacontanol** in plant matrices.[\[11\]](#)

- Extraction:
 - Homogenize a known weight of fresh or freeze-dried plant material.
 - Perform a saponification step with ethanolic NaOH to release esterified **1-Triacontanol**.
 - Acidify the mixture and perform a liquid-liquid extraction with an organic solvent like hexane or chloroform.
 - Wash the organic phase with water to remove impurities.
 - Dry the organic extract over anhydrous sodium sulfate.
- Derivatization:
 - Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent.

- Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group to a trimethylsilyl (TMS) ether.
- Heat the mixture to ensure complete derivatization.
- GC-MS Analysis:
 - Column: Use a non-polar capillary column (e.g., HP-5MS).
 - Carrier Gas: Helium.
 - Injection: Splitless mode.
 - Temperature Program: An appropriate temperature gradient is crucial for separating long-chain alcohols. A typical program might start at a lower temperature and ramp up to around 300°C.
 - Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of the TMS-derivatized **1-Triacontanol**.
- Quantification:
 - Prepare a calibration curve using standards of TMS-derivatized **1-Triacontanol**.
 - An internal standard (e.g., 1-octacosanol) should be added at the beginning of the extraction process to correct for losses during sample preparation.

Workflow for GC-MS quantification of **1-Triacontanol**.

Conclusion

1-Triacontanol is a fascinating long-chain fatty alcohol with significant potential in agriculture and potentially other fields. Its well-defined molecular structure and chemical properties, coupled with its profound biological effects, make it a subject of ongoing research. This technical guide serves as a comprehensive resource for professionals seeking to understand and work with this molecule, providing a solid foundation of its chemistry, analysis, and

biological mode of action. Further research into its signaling pathways will undoubtedly unveil more of its intricate roles in plant biology and may open up new avenues for its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterization of triacontanol-regulated genes in rice (*Oryza sativa* L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Triacontanol | C30H62O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. bocsci.com [bocsci.com]
- 6. 1-Triacontanol, TMS derivative [webbook.nist.gov]
- 7. 1-Triacontanol, TMS derivative [webbook.nist.gov]
- 8. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saahasindia.org [saahasindia.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure and chemical properties of 1-Triacontanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423078#molecular-structure-and-chemical-properties-of-1-triacontanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com